6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by a fused bicyclic core. Key structural features include:
- A 4-fluorophenyl group at position 6, enhancing lipophilicity and metabolic stability.
- A methyl substituent at position 3, influencing steric interactions.
- A pyridin-2-ylmethyl carboxamide side chain at position 2, which may facilitate target binding via hydrogen bonding or π-π stacking.
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c1-12-17(18(25)22-10-15-4-2-3-9-21-15)26-19-23-16(11-24(12)19)13-5-7-14(20)8-6-13/h2-9,11H,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIFYMMIWQFFRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells. These cells play a crucial role in the development and progression of their respective cancers.
Mode of Action
The compound interacts with its targets by inhibiting their growth and inducing apoptosis. The compound’s cytotoxic ability was tested on the aforementioned cancer cells, and it exhibited much higher cytotoxic activity on the cancer cells than that of normal 3T3-L1 cells.
Biochemical Pathways
The compound affects the biochemical pathways that lead to the growth and proliferation of cancer cells. It induces mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis.
Pharmacokinetics
In silico admet prediction has been performed for similar compounds.
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and the induction of apoptosis. This leads to a decrease in the number of cancer cells and potentially slows down the progression of the disease.
Biological Activity
6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of various precursors that include imidazo[2,1-b]thiazole derivatives. The general synthetic route involves:
- Formation of the Imidazo[2,1-b]thiazole Core : This is typically achieved by condensing appropriate thiazole and imidazole derivatives under acidic or basic conditions.
- Substitution Reactions : The introduction of the pyridine and fluorophenyl groups occurs through nucleophilic substitution reactions.
The molecular formula of the compound is , with a molecular weight of approximately 313.39 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives, including the target compound. The biological evaluation typically involves:
- Cell Viability Assays : These assays measure the effect of the compound on various cancer cell lines.
- Mechanism of Action Studies : Investigations into how the compound induces apoptosis or inhibits cell proliferation.
For instance, one study demonstrated that related compounds exhibited significant cytotoxicity against FLT3-dependent acute myeloid leukemia (AML) cells, suggesting that the imidazo[2,1-b]thiazole scaffold may be crucial for this activity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the imidazo[2,1-b]thiazole core significantly influence biological activity. For example:
- Fluorine Substitution : The presence of a fluorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
- Pyridine Integration : The pyridine moiety contributes to the overall pharmacokinetic profile and may facilitate interactions with biological targets.
Case Study 1: In Vitro Efficacy
In a comparative study evaluating various imidazo[2,1-b]thiazole derivatives, it was found that compounds with similar structural features to this compound showed IC50 values in the low micromolar range against AML cell lines . This suggests a promising avenue for further development in targeting specific cancer types.
Case Study 2: Mechanistic Insights
Research into the mechanism revealed that these compounds might act as FLT3 inhibitors. For instance, one derivative demonstrated an IC50 value of 0.002 μM against MV4-11 cells while exhibiting minimal toxicity towards normal cells . This selectivity is critical for developing effective cancer therapeutics with reduced side effects.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.39 g/mol |
| IC50 against MV4-11 (AML) | ~0.002 μM |
| Selectivity Index | High |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares the target compound with structurally related molecules from the evidence:
*Inferred values based on structural analogs.
Critical Analysis of Substituent Effects
Fluorine vs. Phenyl/Trifluoromethoxy Groups: The 4-fluorophenyl group in the target compound likely improves membrane permeability compared to the non-fluorinated phenyl group in ’s compound.
Pyridine Substituent Position :
- The pyridin-2-ylmethyl group in the target compound may allow better spatial alignment with target proteins compared to pyridin-3-yl () or 6-methylpyridin-2-yl (), where steric hindrance or altered hydrogen bonding could occur.
Core Heterocycle Differences: Imidazo[2,1-b][1,3]thiazole (target compound) vs.
Pharmacological Implications
- Lipophilicity : The fluorine and pyridin-2-ylmethyl groups in the target compound suggest balanced lipophilicity, optimizing blood-brain barrier penetration for CNS targets.
- Target Selectivity : The pyridin-2-ylmethyl group may enhance selectivity for kinases (e.g., JAK or Aurora kinases) over off-target receptors.
Q & A
Basic: What synthetic routes are reported for this compound, and how can its purity be optimized?
The compound is synthesized via a multi-step procedure starting from 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide. A key step involves coupling with pyridin-2-ylmethylamine under carbodiimide-mediated conditions . Purity optimization requires chromatographic purification (e.g., silica gel) and recrystallization from ethanol/water mixtures (4:1 v/v), as demonstrated for structurally related imidazo-thiazoles .
Basic: How is the compound characterized structurally, and what analytical techniques are critical?
Structural confirmation relies on 1H/13C NMR (to confirm fluorophenyl, pyridylmethyl, and methyl groups), ESI-MS (to verify molecular ion peaks), and IR spectroscopy (to detect carboxamide C=O stretching at ~1650 cm⁻¹). For crystalline derivatives, single-crystal X-ray diffraction resolves conformational details, as shown for analogous chlorophenyl-imidazo-thiazoles .
Advanced: How to design experiments to assess acetylcholinesterase (AChE) inhibitory activity?
Follow in vitro AChE inhibition assays using Ellman’s method:
- Protocol : Incubate the compound with AChE enzyme, DTNB (Ellman’s reagent), and acetylthiocholine iodide.
- Controls : Use donepezil as a positive control.
- Data Analysis : Calculate IC₅₀ values via nonlinear regression. Structural analogs in imidazo-thiazoles show IC₅₀ ranges of 0.5–10 µM, dependent on substituent electronics .
Advanced: What computational strategies support SAR (Structure-Activity Relationship) studies?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in AChE’s active site (PDB: 4EY7). Pyridylmethyl and fluorophenyl groups likely engage in π-π stacking with Trp86 and Phe338 .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact) .
Advanced: How to resolve contradictions in bioactivity data across analogs?
Contradictions may arise from:
- Impurity profiles : Monitor by HPLC (e.g., C18 column, acetonitrile/water gradient). Evidence shows >98% purity is critical for reproducible IC₅₀ values .
- Assay variability : Standardize enzyme batches (e.g., Electrophorus electricus AChE) and buffer pH (8.0 ± 0.1) .
Advanced: What reaction engineering principles improve synthetic yield?
- Solvent Optimization : Use DMF for coupling reactions (enhanced solubility of intermediates) .
- Catalyst Screening : Explore Pd/C or CuI for heterocyclic ring formation, achieving yields >70% .
- Reaction Monitoring : Employ TLC (silica GF₂₅₄) with UV detection at 254 nm to track intermediates .
Basic: How to synthesize derivatives for SAR exploration?
Modify the pyridin-2-ylmethylamine moiety with substituted benzylamines or alkylamines. Use method A from peptidomimetic studies:
- Step 1 : React thiazole-4-carboxylic acid with target amines (e.g., 4,4-difluorocyclohexylamine) using HATU/DIPEA.
- Step 2 : Purify via flash chromatography (hexane/EtOAc 3:1) .
Advanced: What crystallographic data inform conformational analysis?
For the parent scaffold, X-ray data reveal a planar imidazo-thiazole core with dihedral angles of 5–10° between fluorophenyl and thiazole rings. Hydrogen-bonding between carboxamide NH and pyridyl N stabilizes the bioactive conformation .
Advanced: How to validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Treat neurons with the compound (10 µM), lyse, and heat at 50–60°C. AChE stability shifts confirm target binding .
- Knockdown Controls : siRNA-mediated AChE silencing should abolish compound effects in viability assays .
Basic: What are critical storage conditions to ensure compound stability?
Store at –20°C under argon in amber vials. Stability studies on related thiazoles show <5% degradation over 6 months when protected from light and moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
